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Compound of Interest

Compound Name: 2-Tetradecylbenzenesulfonic acid

Cat. No.: B12705931 Get Quote

Spectroscopic Profile of Alkylbenzenesulfonic
Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for long-chain

alkylbenzenesulfonic acids, with a focus on tetradecylbenzenesulfonic acid isomers. Due to the

limited availability of public spectroscopic data specifically for 2-tetradecylbenzenesulfonic
acid, this document leverages data from closely related structures, primarily

dodecylbenzenesulfonic acid (DBSA), to provide a representative analysis. The methodologies

and expected spectral characteristics are detailed for researchers working with similar

compounds.

Mass Spectrometry Data
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation

pattern of a compound. For alkylbenzenesulfonic acids, electrospray ionization (ESI) is a

common technique.

Table 1: Mass Spectrometry Data for Dodecylbenzenesulfonic Acid
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Parameter Value Source

Molecular Formula C₁₈H₃₀O₃S [1][2]

Molecular Weight 326.49 g/mol [1][2]

Ionization Mode ESI Negative [3][4]

Precursor Ion ([M-H]⁻) m/z 325.1843 [3][4]

Major Fragments (m/z) 183.0121, 197.0277 [3][4]

Note: The data presented is for dodecylbenzenesulfonic acid, a C12 analogue of

tetradecylbenzenesulfonic acid. The expected molecular weight for tetradecylbenzenesulfonic

acid (C₂₀H₃₄O₃S) is approximately 354.55 g/mol , and its deprotonated molecule would be

observed at m/z 353.[5][6]

Experimental Protocol: Liquid Chromatography-Mass
Spectrometry (LC-MS)
A typical LC-MS analysis for an alkylbenzenesulfonic acid would involve the following steps:

Sample Preparation: The analyte is dissolved in a suitable solvent, such as a mixture of

methanol and water.

Chromatographic Separation: The sample is injected into a liquid chromatograph, often

equipped with a C18 reversed-phase column. A gradient elution with solvents like water and

methanol, both containing a small amount of formic acid, is used to separate the compound

from any impurities.[4]

Ionization: The eluent from the LC is introduced into the mass spectrometer's electrospray

ionization (ESI) source. In negative ion mode, the sulfonic acid group readily deprotonates to

form the [M-H]⁻ ion.

Mass Analysis: The ions are guided into a mass analyzer, such as a quadrupole, ion trap, or

time-of-flight (TOF) analyzer.
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Fragmentation (MS/MS): To obtain structural information, the precursor ion (e.g., m/z 325 for

DBSA) is selected and subjected to collision-induced dissociation (CID). The resulting

fragment ions are then mass-analyzed.

Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of an alkylbenzenesulfonic acid is characterized by absorptions corresponding to the

sulfonic acid group, the aromatic ring, and the alkyl chain.

Table 2: Characteristic IR Absorption Bands for Dodecylbenzenesulfonic Acid

Functional Group Wavenumber (cm⁻¹) Description

O-H stretch (sulfonic acid) 3400-2800 (broad) Hydrogen-bonded OH

C-H stretch (aromatic) 3100-3000 Aromatic C-H vibrations

C-H stretch (aliphatic) 2958, 2925, 2852

Asymmetric and symmetric

stretching of CH₃ and CH₂

groups[7]

C=C stretch (aromatic) 1600, 1450 Benzene ring vibrations

S=O stretch (sulfonic acid)
1124 (asymmetric), 1033

(symmetric)

Stretching vibrations of the

sulfonyl group[7]

Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy

Sample Preparation: For a viscous liquid like 2-tetradecylbenzenesulfonic acid, the

simplest method is to place a small drop of the neat liquid between two potassium bromide

(KBr) or sodium chloride (NaCl) salt plates to create a thin film.[1]

Background Spectrum: A background spectrum of the clean salt plates is recorded.

Sample Spectrum: The sample is placed in the spectrometer, and the infrared spectrum is

recorded.
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Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule. While specific NMR data for 2-tetradecylbenzenesulfonic acid is not readily

available, the expected chemical shifts can be predicted based on the structure and data from

analogous compounds.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Tetradecylbenzenesulfonic Acid
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¹H NMR
Predicted Chemical Shift

(ppm)
Description

Aromatic Protons 7.2 - 8.0

Protons on the benzene ring,

with those closest to the

electron-withdrawing sulfonic

acid group appearing further

downfield.

Methine Proton (benzylic) ~2.9 - 3.2

The CH group of the alkyl

chain attached to the benzene

ring.

Methylene Protons 1.2 - 1.6
The (CH₂)₁₂ groups of the long

alkyl chain.

Methyl Proton ~0.8 - 0.9
The terminal CH₃ group of the

alkyl chain.

¹³C NMR Predicted Chemical Shift (ppm) Description

Aromatic Carbons (substituted) 140 - 150

Carbons of the benzene ring

attached to the alkyl and

sulfonic acid groups.

Aromatic Carbons

(unsubstituted)
125 - 130

CH carbons of the benzene

ring.

Methine Carbon (benzylic) ~35 - 40
The CH carbon of the alkyl

chain attached to the ring.

Methylene Carbons 22 - 32
The (CH₂)₁₂ carbons of the

alkyl chain.

Methyl Carbon ~14 The terminal CH₃ carbon.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: A small amount of the sample (typically 5-25 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). A small amount of a reference standard,

such as tetramethylsilane (TMS), may be added.
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Spectrometer Setup: The sample tube is placed in the NMR spectrometer. The instrument is

tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C), and the

magnetic field is shimmed to ensure homogeneity.

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the

resulting free induction decay (FID) signal is recorded. For ¹³C NMR, a larger number of

scans are typically required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The FID is converted into a spectrum using a Fourier transform. The

spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-tetradecylbenzenesulfonic acid.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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